molecular formula C14H14F2N2O B2417650 (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide CAS No. 1312007-02-5

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide

Cat. No.: B2417650
CAS No.: 1312007-02-5
M. Wt: 264.276
InChI Key: JQQRKBSIQSNRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H14F2N2O and its molecular weight is 264.276. The purity is usually 95%.
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Scientific Research Applications

1. Inhibition of Tyrosine Kinases

Compounds analogous to (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide have been studied for their potential as inhibitors of specific enzymes, such as Bruton's tyrosine kinase (BTK). For example, a study detailed the molecular structures and crystal packing of three leflunomide metabolite analogs, illustrating their potential in inhibiting BTK through specific structural and hydrogen-bonding networks (Ghosh et al., 2000).

2. Crystallography and Molecular Interactions

Research on these compounds also extends to their physical chemistry aspects, such as crystallography and molecular interactions. The analysis of their crystal-packing interactions has provided insights into the alternation direction of adjacent molecules in the crystalline lattice due to intermolecular cyano-amide hydrogen bonding (Ghosh et al., 2000).

3. Synthesis and Structural Analysis

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their crystal structures, along with colorimetric sensing capabilities for fluoride anions, demonstrate the versatility of similar compounds in material science and sensor technology. These compounds exhibit a drastic color transition in response to fluoride anion, showcasing their potential in naked-eye detection applications (Younes et al., 2020).

Properties

IUPAC Name

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQRKBSIQSNRNG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.